3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with methylsulfanyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings or the triazole ring .
Scientific Research Applications
3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique electronic properties of the triazole ring make this compound of interest in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,4-triazole: Lacks the methylsulfanyl groups, which can affect its chemical reactivity and biological activity.
3-(methylsulfanyl)-4-phenyl-1,2,4-triazole: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both methylsulfanyl and phenyl groups on the triazole ring, which can enhance its chemical reactivity and potential biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
3-methylsulfanyl-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-20-14-11-7-6-10-13(14)15-17-18-16(21-2)19(15)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBQWZJSRPYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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